molecular formula C8H10O4 B1200262 Diethyl acetylenedicarboxylate CAS No. 762-21-0

Diethyl acetylenedicarboxylate

Cat. No.: B1200262
CAS No.: 762-21-0
M. Wt: 170.16 g/mol
InChI Key: STRNXFOUBFLVIN-UHFFFAOYSA-N
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Description

Diethyl acetylenedicarboxylate is a protein cross-linker.

Scientific Research Applications

  • Radical Carbozincation : DEAD undergoes radical carbozincation to produce fumaric derivatives. This process is significant due to its total trans stereocontrol, offering a unique approach compared to classical radical addition methodologies (Maury, Feray, & Bertrand, 2011).

  • Reduction Studies : DEAD is used in studies examining the reduction mechanisms of various compounds, such as in the silica gel-catalyzed reduction with an NAD(P)H model (Yasui, Fujii, Nakamura, & Ohno, 1987).

  • Synthesis of Dihydrofurans : DEAD reacts with butane-2,3-dione in the presence of triphenylphosphine to yield functionalized 5-oxo-2,5-dihydrofurans, demonstrating its utility in synthesizing complex organic structures (Yavari, Amiri, & Haghdadi, 2004).

  • Toxicity Studies : DEAD's role in enhancing the toxicity of protein cross-linkers compared to monofunctional electrophiles has been investigated, providing insights into its biochemical effects (West et al., 2011).

  • C-H Bond Activation : It is used in the C-H bond activation of the ferrocenyl group, showcasing its role in organometallic chemistry and complex formation (Onitsuka et al., 1995).

  • Catalysis in Organic Synthesis : DEAD is involved in uncapped SnO2 quantum dot catalyzed cascade assembling, indicating its role in catalysis and organic synthesis (Paul et al., 2015).

  • Formation of Furan-2(5H)-ones : DEAD is used in the kinetics and mechanism study of the one-pot formation of 3,4,5-substituted furan-2(5H)-ones, contributing to the understanding of reaction dynamics (Shahraki, Habibi‐Khorassani, & Dehdab, 2015).

  • Membrane Processes : DEAD reacts with thioacetamides to produce compounds that can act as sodium cation carriers in membrane processes, indicating its potential in material science (Kosterina et al., 2004).

Mechanism of Action

Target of Action

Diethyl acetylenedicarboxylate (DEAD) is a versatile compound used extensively in organic synthesis . It primarily targets amines, aldehydes, and ketones, reacting with them to form various heterocycles .

Mode of Action

DEAD is known for its role as a Michael acceptor for O-vinyl oximes synthesis . It participates in nucleophilic addition reactions, where a nucleophile donates an electron pair to an electrophile . DEAD’s triple bond is a critical functional group that enables these reactions .

Biochemical Pathways

DEAD’s interaction with amines, aldehydes, and ketones leads to the formation of various heterocycles . These heterocycles can be involved in a wide range of biochemical pathways, depending on their specific structures and properties. For instance, DEAD has been used in the synthesis of 3,4,5-trisubstituted 2(5H)-furanone derivatives, highly functionalized thiazolidinone derivatives, and novel cyclic peroxide glucosides .

Pharmacokinetics

It’s known that dead is a liquid at room temperature with a density of 1063 g/mL at 25 °C . Its boiling point is 107-110 °C/11 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of DEAD’s action is the formation of various heterocyclic compounds . These compounds can have a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral HIV-1 . The specific effects depend on the structure and properties of the resulting heterocycle.

Action Environment

The action of DEAD can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, DEAD undergoes a clean Diels-Alder reaction with bisanthene in hot toluene to give a rearomatized 1:1 cycloadduct . Additionally, DEAD’s reactivity can be affected by the presence of catalysts . Its stability is also influenced by storage conditions, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Diethyl acetylenedicarboxylate may cause respiratory irritation and causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Diethyl acetylenedicarboxylate has extensive applications in organic synthesis. It can react with amines, aldehydes, ketones, etc., therefore it can be used to form various heterocycles . This compound is also used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .

Biochemical Analysis

Biochemical Properties

Diethyl acetylenedicarboxylate plays a significant role in biochemical reactions due to its highly electrophilic nature. It interacts with a variety of biomolecules, including enzymes and proteins. For instance, it can react with amines and aldehydes to form heterocyclic compounds, which exhibit a wide range of biological activities such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral properties . The interaction with these biomolecules often involves the formation of covalent bonds, leading to the creation of new compounds with enhanced biological activities.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with key signaling molecules and enzymes, thereby modulating their activity. This compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. For example, its interaction with certain enzymes can result in the inhibition or activation of metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial biological activities, such as antimicrobial and anti-inflammatory effects. At high doses, it can become toxic, leading to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect the levels of metabolites within the cell, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules depending on its subcellular distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other proteins involved in key cellular processes .

Properties

IUPAC Name

diethyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRNXFOUBFLVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20227055
Record name Diethyl 2-butynedioate
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Molecular Weight

170.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl 2-butynedioate
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CAS No.

762-21-0
Record name Diethyl acetylenedicarboxylate
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Record name Diethyl 2-butynedioate
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Record name Diethyl acetylenedicarboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DEAD exhibits high reactivity towards thiols, acting as a thiol cross-linker. It can undergo addition reactions with two equivalents of a thiol, potentially leading to protein cross-linking and cytotoxicity. [, ] This property contributes to its potent cytotoxic effects, particularly against colorectal carcinoma cells. [, ]

A: Yes, DEAD readily reacts with various amines. For instance, it reacts with 1,8-naphthalenediamine to yield tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates. [] The reaction conditions influence the product ratios. []

A: DEAD has the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. [, ]

A: Yes, DEAD has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) [] and nuclear magnetic resonance (NMR) spectroscopy. [, , ] Researchers have used NMR, specifically 1H and 13C NMR, along with X-ray crystallography to determine the structures of various DEAD adducts. []

A: DEAD participates in various reactions under mild conditions. For instance, it reacts with arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles in acetic acid under prolonged reflux to yield thiazolinone adducts. [] It also readily undergoes Diels-Alder reactions with dienes, including furan, 2,5-dimethylfuran, 1,3-cyclohexadiene, and anthracene, under microwave irradiation. []

A: DEAD frequently serves as a dienophile in Diels-Alder reactions. [, , , , ] For example, it reacts with 2-allenylindoles under thermal and high-pressure conditions to yield carbazole derivatives. [] DEAD is also employed in multicomponent reactions, like those involving styrenes, formaldehyde, and active phenolic compounds or N,N-dialkylacetoacetamides. []

A: Yes, Density Functional Theory (DFT) models have been employed to analyze the pore size of multi-walled carbon nanotubes functionalized with DEAD. [] Additionally, researchers have used computational methods, including B3LYP/6-31++g(d,p) level calculations, to investigate the mechanism and kinetics of reactions involving DEAD. [] These calculations have provided valuable insights into the energy barriers and transition states involved in these reactions, aiding in the understanding of reaction pathways and product formation. []

A: Replacing the ethyl groups in DEAD with bulkier groups, such as tert-butyl groups, significantly reduces the reaction rate in specific reactions, like the formation of 2H-chromene derivatives. [] This observation highlights the impact of steric hindrance on the reactivity of DEAD.

A: Yes, the α,β-unsaturated carbonyl group in DEAD plays a crucial role in its cytotoxicity. [] Molecules lacking this structural feature, even those structurally similar to DEAD, do not exhibit cytotoxicity. [] This suggests a specific interaction mechanism involving the α,β-unsaturated carbonyl group, likely through reactions with cellular nucleophiles like thiols. []

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